
3,6,8-Trimethylquinoline-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,8-Trimethylquinoline-2-thiol is an organic compound with the molecular formula C12H13NS. It belongs to the class of quinoline derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of three methyl groups and a thiol group attached to the quinoline ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethylquinoline-2-thiol typically involves the functionalization of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, sulfuric acid, and aniline derivatives to form the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Catalysts and reaction conditions are optimized to ensure high efficiency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,6,8-Trimethylquinoline-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methyl groups and thiol group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
3,6,8-Trimethylquinoline-2-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s thiol group makes it useful in studying redox reactions and thiol-disulfide exchange processes.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,6,8-Trimethylquinoline-2-thiol involves its interaction with various molecular targets and pathways:
Redox Reactions: The thiol group can undergo oxidation-reduction reactions, influencing cellular redox states.
Enzyme Inhibition: Quinoline derivatives are known to inhibit certain enzymes, which can affect metabolic pathways.
DNA Intercalation: Some quinoline compounds can intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Quinoline: The parent compound, lacking the methyl and thiol groups.
2-Methylquinoline: A simpler derivative with only one methyl group.
8-Hydroxyquinoline: A hydroxylated derivative with different chemical properties.
Uniqueness: 3,6,8-Trimethylquinoline-2-thiol is unique due to the presence of three methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
3,6,8-trimethyl-1H-quinoline-2-thione |
InChI |
InChI=1S/C12H13NS/c1-7-4-8(2)11-10(5-7)6-9(3)12(14)13-11/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
NZPQSVBPRYDPLV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C=C(C(=S)N2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


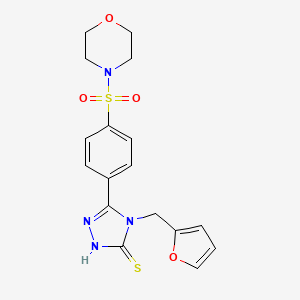

![2,3,4,4a,5,9b-Hexahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B15053460.png)
![tert-butyl N-[(1R,2S)-1,3-dihydroxy-1-phenylpropan-2-yl]carbamate](/img/structure/B15053468.png)

![tert-Butyl 6-aminooctahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B15053487.png)
![6-Methoxy-2,3,4,5-tetrahydro-1h-benzo[b]azepine hydrochloride](/img/structure/B15053492.png)
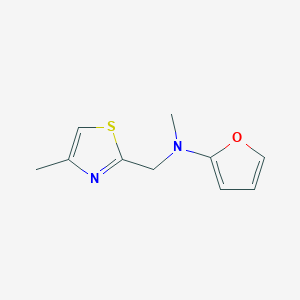
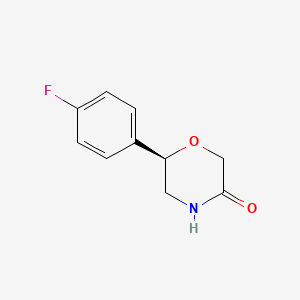

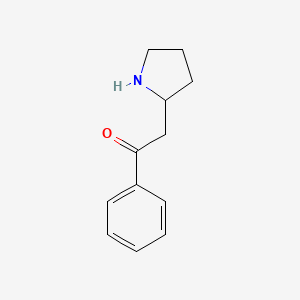

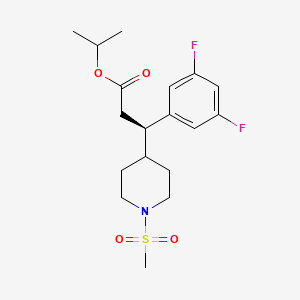
![6-Bromo-3,3,8-trimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione](/img/structure/B15053544.png)
